![molecular formula C26H22N4OS3 B12150444 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12150444.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound that features a benzothiazole and a benzothienopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Moiety: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Formation of the Benzothienopyrimidine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The two moieties are then coupled using a suitable linker, such as an acetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole and benzothienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex chemical structure characterized by the presence of:
- A benzothiazole moiety
- A tetrahydrobenzothienopyrimidine scaffold
- An acetamide functional group
Its molecular formula is C26H22N6OS2, and it features multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The benzothiazole and benzothienopyrimidine frameworks are known to interact with various cellular pathways involved in cancer proliferation and apoptosis. Studies have shown that derivatives of benzothiazole can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
Compounds containing benzothiazole structures have demonstrated antimicrobial activities against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes within microbial cells. This compound may exhibit similar properties, making it a candidate for further investigation as an antimicrobial agent .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. For instance, it may inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are critical targets for treating conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM). The inhibition of these enzymes can lead to improved cognitive function and better glycemic control in diabetic patients .
In Vitro Studies
In vitro studies have demonstrated that derivatives similar to this compound can suppress the viability of various cancer cell lines. For example, compounds from the same family were tested against MCF-7 breast cancer cells and showed significant cytotoxic effects at micromolar concentrations .
In Vivo Studies
Animal model studies have revealed that compounds with similar structures can reduce tumor size significantly compared to controls when administered at specific dosages. These findings support the potential for clinical applications in oncology .
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and benzothienopyrimidine moieties can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 1,3-Benzothiazole
- Benzothienopyrimidine derivatives
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is unique due to its combination of benzothiazole and benzothienopyrimidine moieties. This dual structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure. It comprises a benzothiazole moiety linked to a tetrahydrobenzothienopyrimidine scaffold via a sulfanyl acetamide group. Its molecular formula is C27H26N2OS, and it has a molecular weight of 450.57 g/mol.
Key Properties
Property | Value |
---|---|
Molecular Formula | C27H26N2OS |
Molecular Weight | 450.57 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Anticancer Properties
Research indicates that derivatives of benzothiazole and thienopyrimidine exhibit significant cytotoxic effects against various cancer cell lines. A study by Azzam et al. (2020) demonstrated that related compounds showed promising activity against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range .
The proposed mechanisms for the anticancer activity of this compound include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells.
- Targeting Specific Kinases : Some studies indicate that similar compounds inhibit kinases involved in tumor growth.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have shown antimicrobial effects. For instance, certain benzothiazole derivatives were found to possess antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential utility in treating infections .
Case Studies
- Study on Cytotoxicity : In vitro assays evaluated the cytotoxicity of related compounds on various cancer cell lines. The results indicated that modifications in the structure significantly influenced their activity profiles.
- Antimicrobial Testing : A series of benzothiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives exhibited MIC values as low as 8 µg/mL against S. aureus, indicating strong antibacterial activity .
Properties
Molecular Formula |
C26H22N4OS3 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C26H22N4OS3/c1-15-6-11-19-21(12-15)34-24(30-19)16-7-9-17(10-8-16)29-22(31)13-32-25-23-18-4-2-3-5-20(18)33-26(23)28-14-27-25/h6-12,14H,2-5,13H2,1H3,(H,29,31) |
InChI Key |
YSHRLZAGBQGQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NC=NC5=C4C6=C(S5)CCCC6 |
Origin of Product |
United States |
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